3-(Boc-amino)-1-propanol
Overview
Description
3-(Boc-amino)-1-propanol, also known as tert-butyl 3-hydroxypropylcarbamate, is a compound that features a tert-butoxycarbonyl (Boc) protected amino group. The Boc group is widely used in organic synthesis to protect amines from unwanted reactions, allowing for selective transformations of other functional groups. This compound is particularly useful in peptide synthesis and other applications where temporary protection of the amino group is required.
Mechanism of Action
Target of Action
The primary target of 3-(Boc-amino)-1-propanol is the amino group in primary amines, secondary amines, imidazoles, pyrroles, indole, and other aromatic nitrogen heterocycles . The compound acts as a protecting group for these amino functions, which often need to be protected during synthetic reactions .
Mode of Action
This compound, as a Boc-protected compound, interacts with its targets by forming a tert-butyl carbamate (Boc) derivative . This interaction occurs under either aqueous or anhydrous conditions, by reaction with a base and the anhydride Boc2O . The Boc group is stable towards most nucleophiles and bases .
Biochemical Pathways
The compound plays a pivotal role in the synthesis of multifunctional targets . It is involved in the protection of amino functions, which often occur in the context of peptide synthesis . The Boc-derivative nicely complements the corresponding benzyl carbamates (Cbz-compounds), which could be deprotected by catalytic hydrogenolysis or sodium in liquid ammonia .
Pharmacokinetics
It is known that the boc group can be cleaved by mild acidolysis , suggesting that the compound’s bioavailability may be influenced by the pH of the environment
Result of Action
The result of the action of this compound is the formation of Boc-protected amines and amino acids . These protected compounds are stable and can withstand various reaction conditions, making them useful in organic synthesis .
Action Environment
The action of this compound is influenced by environmental factors such as pH and temperature . For instance, the Boc group can be cleaved under acidic conditions . Therefore, the compound’s action, efficacy, and stability may vary depending on the specific conditions of the reaction environment.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(Boc-amino)-1-propanol typically involves the reaction of 3-amino-1-propanol with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The reaction proceeds under mild conditions, often at room temperature, and results in the formation of the Boc-protected amino alcohol .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and optimized reaction conditions to ensure high yield and purity of the final product. The reaction is typically carried out in a solvent such as dichloromethane or tetrahydrofuran, and the product is purified by standard techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions: 3-(Boc-amino)-1-propanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The Boc group can be removed under acidic conditions to yield the free amine.
Substitution: The hydroxyl group can participate in nucleophilic substitution reactions to form ethers or esters.
Common Reagents and Conditions:
Oxidation: Reagents such as pyridinium chlorochromate (PCC) or potassium permanganate (KMnO4) are commonly used.
Reduction: Trifluoroacetic acid (TFA) or hydrochloric acid (HCl) can be used to remove the Boc group.
Substitution: Reagents like alkyl halides or acyl chlorides are used for nucleophilic substitution reactions.
Major Products:
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of 3-amino-1-propanol.
Substitution: Formation of ethers or esters.
Scientific Research Applications
3-(Boc-amino)-1-propanol has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules, particularly in peptide synthesis.
Biology: Employed in the modification of biomolecules for studying protein interactions and functions.
Medicine: Utilized in the development of pharmaceuticals, especially in the synthesis of peptide-based drugs.
Industry: Applied in the production of fine chemicals and as a building block in the synthesis of various functional materials
Comparison with Similar Compounds
3-(Cbz-amino)-1-propanol: Features a carbobenzoxy (Cbz) protecting group instead of Boc.
3-(Fmoc-amino)-1-propanol: Contains a fluorenylmethyloxycarbonyl (Fmoc) protecting group.
3-(Alloc-amino)-1-propanol: Utilizes an allyloxycarbonyl (Alloc) protecting group.
Comparison:
Stability: The Boc group is more stable under basic conditions compared to Cbz and Fmoc groups.
Deprotection: Boc can be removed under mild acidic conditions, whereas Cbz requires hydrogenolysis and Fmoc requires base treatment.
Properties
IUPAC Name |
tert-butyl N-(3-hydroxypropyl)carbamate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17NO3/c1-8(2,3)12-7(11)9-5-4-6-10/h10H,4-6H2,1-3H3,(H,9,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XDJCYKMWJCYQJM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCCO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30397132 | |
Record name | 3-(Boc-amino)-1-propanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30397132 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
175.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
58885-58-8 | |
Record name | 3-(Boc-amino)-1-propanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30397132 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-(Boc-amino)-1-propanol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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